

"2-Amino-4-(methoxycarbonyl)benzoic acid" literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-4-(methoxycarbonyl)benzoic acid
Cat. No.:	B105353

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-4-(methoxycarbonyl)benzoic acid

This technical guide provides a comprehensive literature review of **2-Amino-4-(methoxycarbonyl)benzoic acid**, tailored for researchers, scientists, and professionals in drug development. It covers the synthesis, chemical properties, and known applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Chemical Properties and Identifiers

2-Amino-4-(methoxycarbonyl)benzoic acid is an organic compound with the chemical formula $C_9H_9NO_4$.^[1] It is also known by its IUPAC name, 2-amino-4-methoxycarbonylbenzoic acid.^[1] This compound serves as a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of **2-Amino-4-(methoxycarbonyl)benzoic acid**

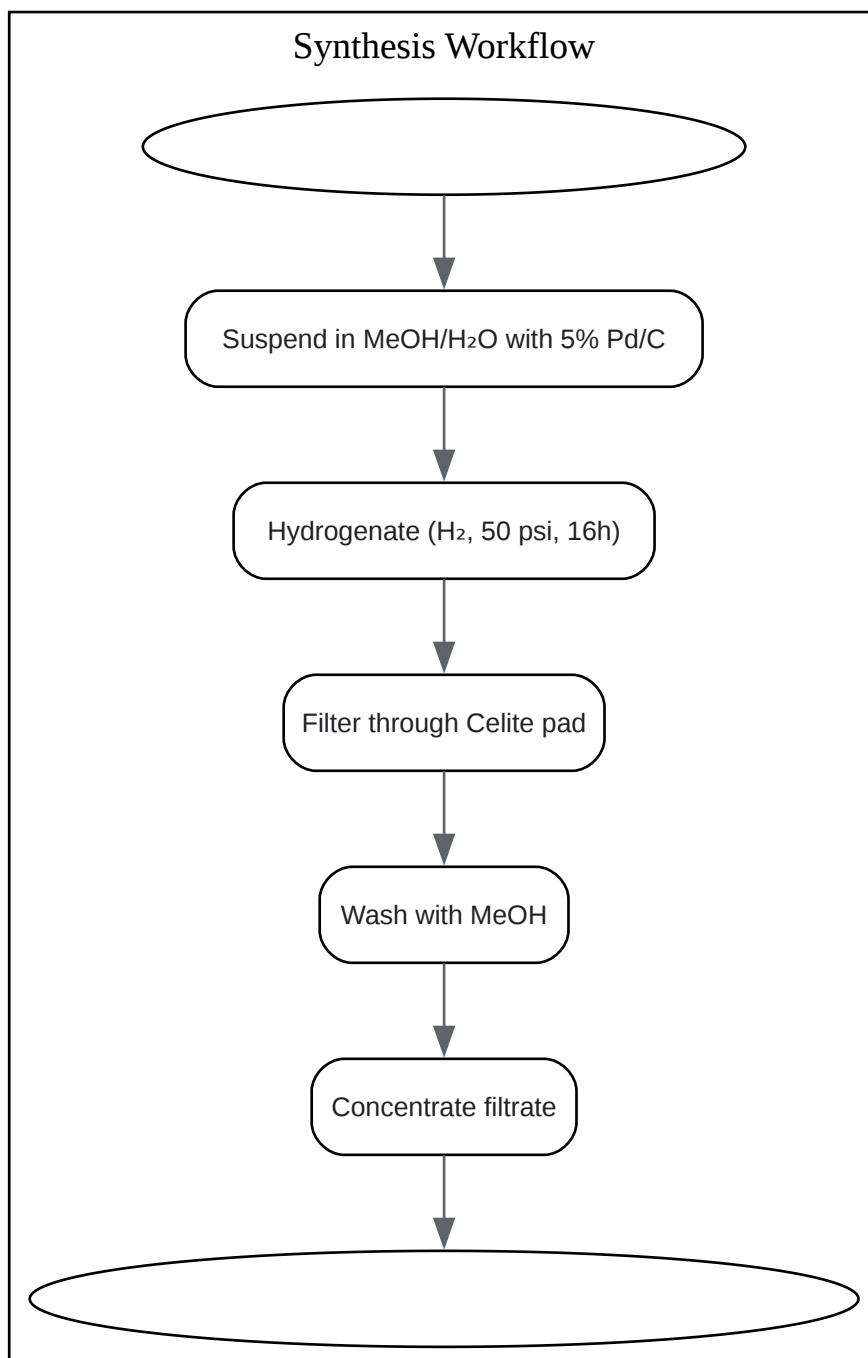
Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₄	PubChem[1]
Molecular Weight	195.17 g/mol	PubChem[1]
CAS Number	85743-02-8	PubChem[1]
IUPAC Name	2-amino-4-methoxycarbonylbenzoic acid	PubChem[1]
Monoisotopic Mass	195.05315777 Da	PubChem[1]

Synthesis of 2-Amino-4-(methoxycarbonyl)benzoic acid

The primary synthesis route for **2-Amino-4-(methoxycarbonyl)benzoic acid** found in the literature is through the reduction of a nitro-substituted precursor.

Synthesis from Methyl 3-nitro-4-carboxybenzoate

A common method involves the hydrogenation of methyl 3-nitro-4-carboxybenzoate.[2] This reaction utilizes a palladium on carbon (Pd/C) catalyst.[2]


Experimental Protocol:

A suspension of 4-(methoxycarbonyl)-2-nitrobenzoic acid (10.0 g, 44.4 mmol) with 5% Pd/C (4.0 g) is prepared in a 1:1 mixture of MeOH/H₂O (50 mL).[2] The mixture is then placed under hydrogenation conditions (H₂, 50 psi) for 16 hours.[2] Upon completion, the reaction mixture is filtered through a Celite pad and washed with MeOH.[2] The filtrate is concentrated to yield the final product.[2]

Table 2: Synthesis Reaction Data

Starting Material	Reagents	Product	Yield	Source
Methyl 3-nitro-4-carboxybenzoate	5% Pd/C, H ₂	2-Amino-4-(methoxycarbonyl)benzoic acid	75%	ChemicalBook[2]

Below is a workflow diagram illustrating the synthesis process.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Amino-4-(methoxycarbonyl)benzoic acid**.

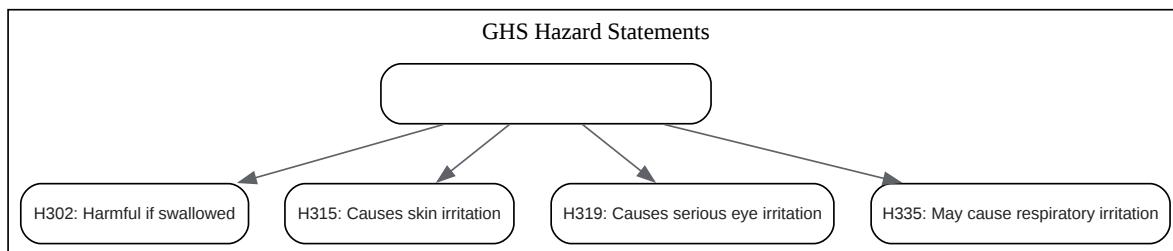
Spectroscopic Data

Detailed spectroscopic data for **2-Amino-4-(methoxycarbonyl)benzoic acid** is limited in the available literature. However, mass spectral analysis has been reported.

Table 3: Mass Spectrometry Data

Analysis Type	Result	Source
Mass Spectral Analysis	MS (M+H) = 196	ChemicalBook[2]

Biological Activities and Applications


While direct biological activities of **2-Amino-4-(methoxycarbonyl)benzoic acid** are not extensively documented, its role as an intermediate in the synthesis of biologically active compounds is noted. For instance, the related compound, Methyl 3-Amino-4-carboxybenzoate, is utilized as an intermediate in the preparation of quinazolinone derivatives that act as fungal efflux pump inhibitors.[2] This suggests that **2-Amino-4-(methoxycarbonyl)benzoic acid** may serve as a building block in the development of novel therapeutic agents.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Amino-4-(methoxycarbonyl)benzoic acid** is associated with the following hazards:

- H302: Harmful if swallowed[1]
- H315: Causes skin irritation[1]
- H319: Causes serious eye irritation[1]
- H335: May cause respiratory irritation[1]

The following diagram outlines the logical relationship of the reported hazards.

[Click to download full resolution via product page](#)

Caption: GHS hazard classifications for the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-(methoxycarbonyl)benzoic acid | C9H9NO4 | CID 13349386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-4-METHOXYCARBONYL BENZOIC ACID | 85743-02-8 [chemicalbook.com]
- To cite this document: BenchChem. ["2-Amino-4-(methoxycarbonyl)benzoic acid" literature review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105353#2-amino-4-methoxycarbonyl-benzoic-acid-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com